2-Methoxy-3-(trifluoromethyl)benzaldehyde
Overview
Description
2-Methoxy-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts acylation reaction, where a trifluoromethylated benzene derivative is reacted with methoxybenzaldehyde under acidic conditions . Another approach involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of 2-Methoxy-3-(trifluoromethyl)benzaldehyde may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: 2-Methoxy-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Methoxy-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-3-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is employed in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The methoxy group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the methoxy group.
4-(Trifluoromethoxy)benzaldehyde: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
2-Methoxybenzaldehyde: Lacks the trifluoromethyl group.
Uniqueness
2-Methoxy-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-methoxy-3-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRULUWQNDWLMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602589 | |
Record name | 2-Methoxy-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-54-7 | |
Record name | 2-Methoxy-3-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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